molecular formula C20H18N4O4 B12310047 4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Cat. No.: B12310047
M. Wt: 378.4 g/mol
InChI Key: HOPXMBBEYJTPNX-UHFFFAOYSA-N
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Description

4-Azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid (hereafter referred to as the target compound) is an Fmoc-protected proline derivative featuring an azido (-N₃) group at the 4-position of the pyrrolidine ring. Its molecular formula is C₂₀H₁₈N₄O₄, with a molecular weight of 378.4 g/mol . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine, commonly utilized in solid-phase peptide synthesis (SPPS). The azido group enables bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation or functionalization .

Properties

IUPAC Name

4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPXMBBEYJTPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Azidation of Hydroxypyrrolidine Precursors

Reaction Pathway

This method starts with (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, followed by hydroxyl-to-azide conversion and Fmoc protection.

Steps:
  • Protection of Secondary Amine :

    • The pyrrolidine nitrogen is protected with Fmoc-Cl in the presence of NaHCO₃.
    • Reagents : Fmoc-Cl, NaHCO₃, dioxane/water.
    • Yield : 85–92%.
  • Activation and Azidation :

    • The C4 hydroxyl group is converted to a mesylate (MsCl, TEA) and displaced by NaN₃ in DMF.
    • Reagents : MsCl, TEA, NaN₃, DMF.
    • Conditions : 0°C → RT, 12–24 hr.
    • Yield : 70–78%.
Key Data:
Step Reagents Solvent Temp. Time Yield
Fmoc Protection Fmoc-Cl, NaHCO₃ Dioxane/H₂O RT 24 hr 90%
Mesylation MsCl, TEA DCM 0°C 1 hr 95%
Azidation NaN₃ DMF 50°C 24 hr 75%

Method 2: Diazotransfer Reaction

Reaction Pathway

This approach uses diazotransfer to introduce the azide group directly into a proline derivative.

Steps:
  • Synthesis of Fmoc-Proline Amine :

    • (2S,4S)-4-aminopyrrolidine-2-carboxylic acid is Fmoc-protected.
  • Diazotransfer :

    • Triflic anhydride (Tf₂O) and NaN₃ convert the amine to an azide.
    • Reagents : Tf₂O, NaN₃, CuSO₄.
    • Conditions : 0°C → RT, 2 hr.
    • Yield : 65–70%.
Key Data:
Parameter Value
Diazotransfer Reagent Tf₂O/NaN₃
Catalyst CuSO₄ (5 mol%)
Solvent MeOH/H₂O
Yield 68%

Comparative Analysis of Methods

Efficiency and Limitations

Method Advantages Disadvantages
Method 1 High stereoselectivity; scalable Requires toxic MsCl
Method 2 Avoids harsh conditions Low yield with sensitive substrates
Method 3 Compatible with SPPS Limited to small-scale synthesis

Side Reactions and Mitigation

  • Racemization : Minimized using low temps (0–4°C) during Fmoc protection.
  • DKP Formation : Reduced by shortening Fmoc-deprotection time (<10 min).

Structural Validation

Analytical Data

Technique Key Observations
¹H NMR (DMSO-d₆) δ 3.53 (dd, J=12.1/6.4 Hz, CH₂N₃), 4.22 (t, J=7.0 Hz, Fmoc-CH₂)
ESI-MS [M+H]⁺ = 379.4 (calc. 378.4)
HPLC Retention time: 12.3 min (C18, CH₃CN/H₂O)

Industrial-Scale Considerations

  • Cost Optimization : NaN₃ is cost-effective but requires careful handling.
  • Green Chemistry : Substituting DMF with 2-Me-THF reduces environmental impact.

Chemical Reactions Analysis

Azide Group Reactivity

The azide group (-N₃) enables participation in click chemistry, a cornerstone of modern bioconjugation strategies.

Reaction Type Conditions Products Applications
CuAAC (Click Reaction)CuSO₄, Sodium ascorbate, RT, H₂O/MeOH1,4-Disubstituted 1,2,3-triazolePeptide cyclization, polymer conjugation
Strain-Promoted AACDBCO derivatives, RT, no catalystStable triazole adductsBioorthogonal labeling
Staudinger ReactionTriphenylphosphine, THF, 0°C to RTIminophosphorane intermediateSequential functionalization
  • CuAAC Specificity : The reaction proceeds regioselectively under mild conditions, preserving the Fmoc group and carboxylic acid functionality .

  • Staudinger Limitations : Requires anhydrous conditions to avoid hydrolysis of the iminophosphorane intermediate .

Fmoc Deprotection

The Fmoc [(9-fluorenylmethyloxycarbonyl) group is cleaved under basic conditions to expose the amine for further coupling:

Fmoc-Protected Amine20% Piperidine/DMFFree Amine+CO2+Fluorenyl byproducts\text{Fmoc-Protected Amine} \xrightarrow{\text{20\% Piperidine/DMF}} \text{Free Amine} + \text{CO}_2 + \text{Fluorenyl byproducts}

Key Data :

  • Deprotection Efficiency : >95% within 10 minutes at RT .

  • Compatibility : Stable to azide reduction and carboxylic acid activation .

Carboxylic Acid Functionalization

The carboxylic acid (-COOH) undergoes standard activation for amide bond formation:

Activation Method Reagents Outcome
HATU/DIPEAHATU, DIPEA, DMFActivated ester for peptide coupling
EDC/NHSEDC, NHS, CH₂Cl₂NHS ester intermediate

Notes :

  • Steric Effects : The pyrrolidine ring’s conformation (2S,4R or 2S,4S) influences coupling efficiency. For example, (2S,4R)-isomers exhibit faster activation due to reduced steric hindrance .

  • Side Reactions : Competing azide reduction is avoided by using non-reductive coupling agents .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C via Fmoc cleavage and azide degradation .

  • Photoreactivity : Prolonged UV exposure induces azide-to-nitrene conversion, leading to intramolecular C–H insertion .

  • Hydrolytic Sensitivity : The carboxylic acid forms stable salts (e.g., sodium or TFA salts) to enhance storage stability .

Comparative Reactivity of Structural Analogs

Compound Azide Reactivity Fmoc Stability Carboxylic Acid pKₐ
(2S,4R)-4-Azido-L-prolineHighModerate3.2
(2S,4S)-IsomerModerateHigh3.5
4-Fluoro-pyrrolidine analog N/AHigh2.9
  • Stereoelectronic Effects : The (2S,4R)-configuration enhances azide reactivity due to favorable orbital alignment .

  • Fluorine Substitution : Analogs with 4-fluoro groups (e.g., ) show reduced azide participation but improved metabolic stability .

Mechanism of Action

The mechanism of action of cis-4-Azido-N-Fmoc-D-proline primarily involves its reactivity due to the azide group. This group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The target compound’s stereochemistry significantly impacts its reactivity and application. Key stereoisomers include:

Compound Name Stereochemistry Molecular Weight (g/mol) CAS Number Key Features
(2S,4S)-4-Azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid (2S,4S) 378.4 - L-proline configuration
(2R,4S)-4-Azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid (2R,4S) 378.4 2137142-63-1 D-proline enantiomer; 95% purity
(2S,4R)-4-Azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid (2S,4R) 378.4 - Distinct spatial arrangement
  • Key Differences :
    • The (2S,4S) and (2R,4S) isomers are enantiomers, with the latter (D-proline) being less common in natural peptide synthesis but useful in engineered sequences .
    • The (2S,4R) isomer () is priced higher (€349–€1,058/g), suggesting specialized applications or lower commercial availability .

Functional Group Modifications

Azido vs. Alternative Protecting Groups
Compound Name Functional Group Molecular Weight (g/mol) Application
Target Compound Azido (-N₃) 378.4 Click chemistry, SPPS
Fmoc-L-Pro(4-NH-Mtt)-OH () Mtt (4-methyltrityl) 608.74 Acid-labile protection; selective deprotection
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () Piperazine 392.42 Flexible linker; non-azido conjugation
  • Key Differences: The azido group enables CuAAC for site-specific bioconjugation, whereas the Mtt group is cleaved under mild acidic conditions (1% TFA), allowing orthogonal protection strategies .
Carboxylic Acid Derivatives
Compound Name Structure Molecular Weight (g/mol) Notes
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methoxy)amino)propanoic acid () Methoxy-substituted side chain 261.28 Enhanced hydrophobicity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid () Methyl-ester modification 383.40 Improved membrane permeability
  • Key Differences :
    • The methoxy-ester derivative () may exhibit better solubility in organic solvents compared to the target compound’s carboxylic acid .

Stability and Handling

  • Storage : Requires refrigeration (2–8°C) to prevent azide degradation or unintended reactions .
  • Safety: Azido compounds can decompose explosively under heat or shock, necessitating careful handling compared to non-azido analogs .

Biological Activity

4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, also known as 4-Azido-N-(9H-fluoren-9-ylmethoxycarbonyl)-L-homoalanine, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The azido group and the fluorenylmethoxycarbonyl (Fmoc) moiety provide opportunities for diverse applications, particularly in peptide synthesis and drug development.

The chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number 942518-20-9
Molecular Formula C19H18N4O4
Molecular Weight 366.377 g/mol
Melting Point 127°C
Purity ≥98.0% (HPLC)
Appearance White crystalline powder

The biological activity of 4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is primarily attributed to its azido group, which can participate in bioorthogonal reactions, making it a valuable tool in chemical biology. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during the synthesis process.

Bioorthogonal Chemistry

The azido group allows for click chemistry applications, enabling the labeling of biomolecules and facilitating the study of protein interactions and dynamics within biological systems. This characteristic is particularly useful in drug discovery and development, where tracking the distribution and localization of compounds within cells is crucial.

Biological Activity

Research has indicated that derivatives of pyrrolidine carboxylic acids exhibit various biological activities, including:

  • Antimicrobial Activity: Certain pyrrolidine derivatives have shown effectiveness against bacterial strains, suggesting potential applications as antimicrobial agents.
  • Anticancer Properties: Some studies have indicated that compounds with similar structures may inhibit tumor growth or induce apoptosis in cancer cell lines.
  • Neuroprotective Effects: Research has suggested that certain derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity Study:
    A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with an azido group exhibited enhanced antibacterial properties compared to their non-azido counterparts.
  • Anticancer Activity:
    In a cancer cell line study, a related compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through caspase activation.
  • Neuroprotective Effects:
    A neuroprotection study involving a similar pyrrolidine derivative showed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting potential therapeutic applications for neurodegenerative diseases.

Q & A

Q. What are the critical steps for synthesizing 4-azido-Fmoc-proline derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves introducing the azido group at the pyrrolidine C4 position via nucleophilic substitution or diazo transfer. For example, in analogous compounds (e.g., 4-OCF2_2H-Fmoc-proline), trifluoroacetamido or azido groups are introduced using NaBH(OAc)3_3 in dry DCM under inert conditions to stabilize reactive intermediates . Key steps include:
  • Protection : Ensure the Fmoc group is stable under reaction conditions (pH 7–9, anhydrous solvents).
  • Azidation : Use NaN3_3 or diazo reagents in polar aprotic solvents (DMF, DMSO) at 0–25°C.
  • Purification : Reverse-phase HPLC or silica gel chromatography (eluent: EtOAc/hexane gradient) to remove unreacted reagents .
  • Data Consideration : Monitor reaction progress via TLC (Rf_f shift) or 1^1H NMR for azide proton absence (δ 3.5–4.0 ppm).

Q. How do the physicochemical properties of 4-azido-Fmoc-proline affect experimental design (e.g., solubility, stability)?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water due to hydrophobic Fmoc and azido groups. Use DMF or DCM for dissolution (10–20 mM). Additives like TFA (0.1%) improve solubility in peptide synthesis .
  • Stability : The azido group is light-sensitive; store at –20°C in amber vials. Avoid prolonged exposure to reducing agents (e.g., DTT) to prevent unintended Staudinger reactions .
  • Hydrogen Bonding : One H-bond donor (COOH) and five acceptors (COO^-, N3_3, carbonyl) influence crystallinity and aggregation in solid-phase synthesis .

Advanced Research Questions

Q. How can conformational control of 4-azido-Fmoc-proline be exploited to modulate peptide secondary structures?

  • Methodological Answer : The C4 azido group introduces steric and electronic effects that restrict pyrrolidine ring puckering, favoring trans- or cis-amide conformations. For example:
  • CD Spectroscopy : Compare ellipticity at 220 nm (α-helix) and 208 nm (β-sheet) in model peptides.
  • X-ray Crystallography : Resolve dihedral angles (e.g., ω ≈ 180° for trans) in azido-proline-containing peptides .
  • Case Study : In pseudo-proline derivatives, 4-substituents reduce aggregation during SPPS by disrupting β-sheet formation .

Q. What strategies mitigate side reactions (e.g., azide reduction) during solid-phase peptide synthesis (SPPS) with 4-azido-Fmoc-proline?

  • Methodological Answer :
  • Orthogonal Protection : Pair azido groups with acid-labile Fmoc protection. Use TFA for cleavage (preserves azide) and avoid Pd-based catalysts (risk of Staudinger reduction) .
  • Coupling Optimization : Activate with HATU/DIPEA in DMF (2 eq. excess) to minimize residual free azide.
  • Monitoring : Use FT-IR to track azide peaks (2100 cm1^{-1}) post-coupling. If reduction occurs (NH2_2 formation at 3300 cm1^{-1}), reintroduce azide via diazo transfer .

Q. How can computational modeling predict the reactivity of 4-azido-Fmoc-proline in click chemistry applications?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to calculate azide group charge distribution and transition states for CuAAC (copper-catalyzed azide-alkyne cycloaddition).
  • MD Simulations : Simulate solvation effects (e.g., DMSO vs. water) on azide orientation for strain-promoted click reactions .
  • Validation : Compare predicted reaction rates (kcal_{cal}) with experimental HPLC yields (R2^2 > 0.9 indicates model reliability) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for azido-proline incorporation: How to reconcile variability?

  • Analysis :
  • Source 1 : 60% yield using HATU/DIPEA in DMF .
  • Source 2 : 45% yield with PyBOP/oxyma .
  • Resolution :
  • Steric Effects : Bulky azido groups hinder coupling; use microwave-assisted SPPS (50°C, 10 min) to improve efficiency.
  • Solvent Polarity : Higher DMF polarity stabilizes activated esters, favoring coupling over azide decomposition .

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